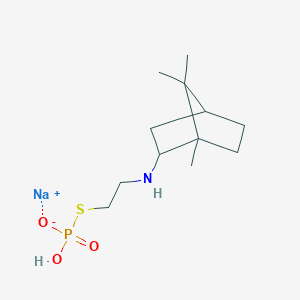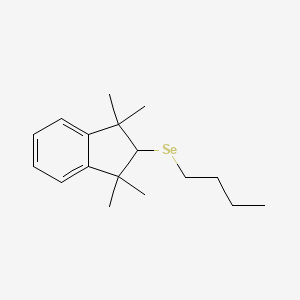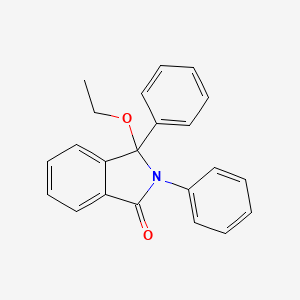![molecular formula C11H18O6S2 B14143538 [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate CAS No. 2590-37-6](/img/structure/B14143538.png)
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[221]hept-5-enyl]methyl methanesulfonate is a complex organic compound characterized by its bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate typically involves the reaction of norbornene derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Base: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like acetonitrile or dimethylformamide, and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent or as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
Wirkmechanismus
The mechanism of action for [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.2.2]OCT-5-EN-2-YL)METHYL METHANESULFONATE
- (6-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.1.1]HEX-5-YL)METHYL METHANESULFONATE
- (7-[[(METHYLSULFONYL)OXY]METHYL]TRICYCLO[3.2.2.0(2,4)]NON-8-EN-6-YL)METHYL METHANESULFONATE
Uniqueness
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
2590-37-6 |
|---|---|
Molekularformel |
C11H18O6S2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3/t8?,9?,10-,11+ |
InChI-Schlüssel |
APMIZYLSEZLHRJ-HWACXVBKSA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@@H]1[C@@H](C2CC1C=C2)COS(=O)(=O)C |
Kanonische SMILES |
CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)



![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)


